molecular formula C14H11O3Tl B12594659 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate CAS No. 577973-87-6

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate

Cat. No.: B12594659
CAS No.: 577973-87-6
M. Wt: 431.62 g/mol
InChI Key: CMSXBDFNNGEXEA-UHFFFAOYSA-N
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Description

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate is a complex organometallic compound that features a thallium atom coordinated to a cyclopentadienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with cyclopenta-2,4-dien-1-one under controlled conditions to form the thallium-coordinated cyclopentadienyl complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The thallium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different thallium species.

    Substitution: Ligands around the thallium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction may produce thallium(I) species. Substitution reactions can result in a variety of thallium-ligand complexes.

Scientific Research Applications

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and nanocomposites due to its coordination chemistry.

Mechanism of Action

The mechanism by which 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate exerts its effects involves coordination of the thallium center to various ligands. This coordination can influence the electronic properties of the compound, making it reactive in specific chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienylthallium: Another thallium-coordinated cyclopentadienyl compound with similar structural properties.

    Thallium(I) acetate: A simpler thallium compound used as a precursor in the synthesis of more complex thallium derivatives.

    Cyclopentadienyl derivatives: Various cyclopentadienyl compounds coordinated to different metal centers.

Uniqueness

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate is unique due to its specific coordination environment and the presence of both cyclopentadienyl and phenyl acetate ligands. This combination imparts distinct electronic and structural properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

577973-87-6

Molecular Formula

C14H11O3Tl

Molecular Weight

431.62 g/mol

IUPAC Name

[1-(2-acetyloxybenzoyl)cyclopenta-2,4-dien-1-yl]thallium

InChI

InChI=1S/C14H11O3.Tl/c1-10(15)17-13-9-5-4-8-12(13)14(16)11-6-2-3-7-11;/h2-9H,1H3;

InChI Key

CMSXBDFNNGEXEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2(C=CC=C2)[Tl]

Origin of Product

United States

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